molecular formula C4H5N3O B14524118 3-Oxa-1-azabicyclo[3.1.0]hexane-2,4-diimine CAS No. 62535-56-2

3-Oxa-1-azabicyclo[3.1.0]hexane-2,4-diimine

Cat. No.: B14524118
CAS No.: 62535-56-2
M. Wt: 111.10 g/mol
InChI Key: AZTXHPNZVUJYCR-UHFFFAOYSA-N
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Description

3-Oxa-1-azabicyclo[3.1.0]hexane-2,4-diimine is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxygen and nitrogen atoms within the bicyclic framework imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-1-azabicyclo[3.1.0]hexane-2,4-diimine typically involves cyclization reactions. One common method is the metal-catalyzed cyclization of enynes, which allows for the simultaneous formation of both rings in a single reaction . This method utilizes easily accessible starting materials and can be performed under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-1-azabicyclo[3.1.0]hexane-2,4-diimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation can lead to the formation of oximes or nitriles, while reduction can produce amines.

Scientific Research Applications

3-Oxa-1-azabicyclo[3.1.0]hexane-2,4-diimine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and resins.

Mechanism of Action

The mechanism by which 3-Oxa-1-azabicyclo[3.1.0]hexane-2,4-diimine exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both oxygen and nitrogen atoms within the bicyclic framework of 3-Oxa-1-azabicyclo[310]hexane-2,4-diimine imparts unique chemical properties that are not found in its analogs

Properties

CAS No.

62535-56-2

Molecular Formula

C4H5N3O

Molecular Weight

111.10 g/mol

IUPAC Name

3-oxa-1-azabicyclo[3.1.0]hexane-2,4-diimine

InChI

InChI=1S/C4H5N3O/c5-3-2-1-7(2)4(6)8-3/h2,5-6H,1H2

InChI Key

AZTXHPNZVUJYCR-UHFFFAOYSA-N

Canonical SMILES

C1C2N1C(=N)OC2=N

Origin of Product

United States

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